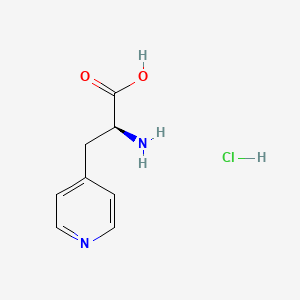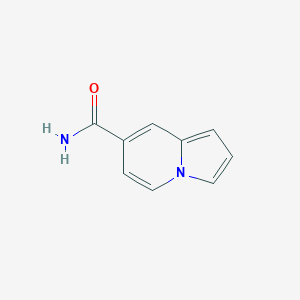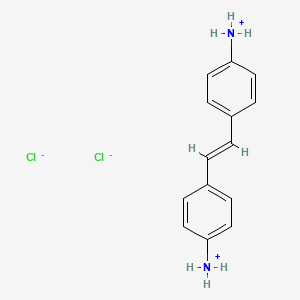
4,4'-Vinylenedianilinium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Vinylenedianilinium dichloride is an organic compound with the molecular formula C14H16Cl2N2. It is a derivative of aniline, featuring a vinylene group linking two anilinium ions.
Preparation Methods
The synthesis of 4,4’-Vinylenedianilinium dichloride typically involves the reaction of 4,4’-diaminostilbene with hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to ensure the stability of the intermediate compounds.
Solvent: Aqueous or alcoholic solvents are commonly used to facilitate the reaction.
Catalysts: In some cases, catalysts may be employed to enhance the reaction rate and yield.
Industrial production methods may involve large-scale batch reactors where the reactants are combined under controlled conditions to produce the desired compound efficiently .
Chemical Reactions Analysis
4,4’-Vinylenedianilinium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are useful in dye synthesis.
Reduction: Reduction reactions can convert it back to the corresponding diamine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,4’-Vinylenedianilinium dichloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Its derivatives are being explored for their potential therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4’-Vinylenedianilinium dichloride exerts its effects involves interactions with various molecular targets. The vinylene group allows for conjugation with other aromatic systems, enhancing its reactivity. The anilinium ions can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
4,4’-Vinylenedianilinium dichloride can be compared with other similar compounds such as:
4,4’-Bipyridinium dichloride: Known for its electrochemical properties and applications in molecular electronics.
4,4’-Diaminostilbene: A precursor in the synthesis of 4,4’-Vinylenedianilinium dichloride, used in dye production.
4,4’-Dinitrostilbene: Another related compound with applications in the synthesis of dyes and pigments.
The uniqueness of 4,4’-Vinylenedianilinium dichloride lies in its combination of the vinylene linkage and anilinium ions, which confer distinct chemical and physical properties .
Properties
CAS No. |
66635-40-3 |
|---|---|
Molecular Formula |
C14H15ClN2 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
4-[2-(4-aminophenyl)ethenyl]aniline;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;/h1-10H,15-16H2;1H |
InChI Key |
YOAPQLOVVAMAIP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[NH3+])[NH3+].[Cl-].[Cl-] |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)[NH3+])[NH3+].[Cl-].[Cl-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


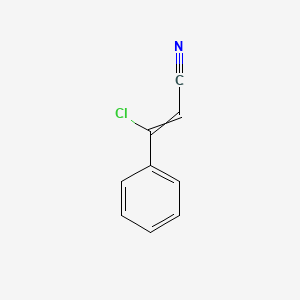
![(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-5-hydroxy-2-(2-methylpropyl)-2H-pyrrol-3-one](/img/structure/B8058902.png)

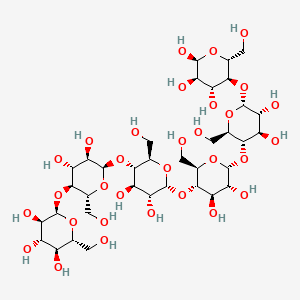
![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B8058930.png)
![7-(Hydroxymethyl)-4-methoxy-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B8058937.png)
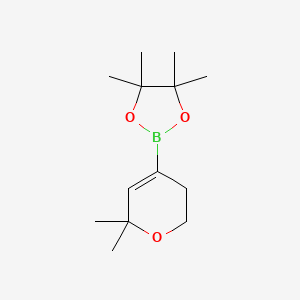
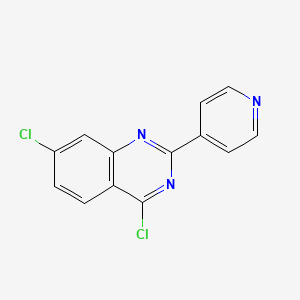
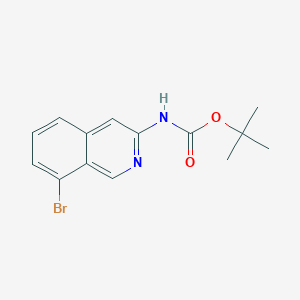
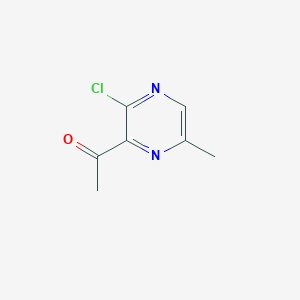
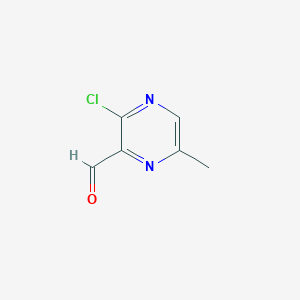
![1-Benzyl-1h,4h,5h-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B8058962.png)
